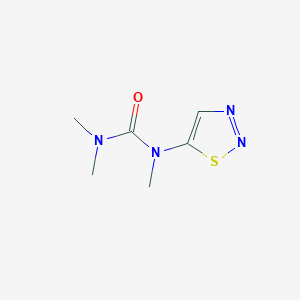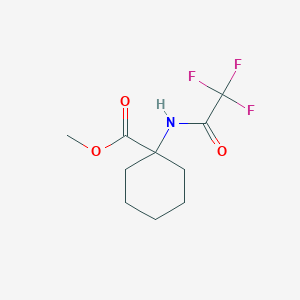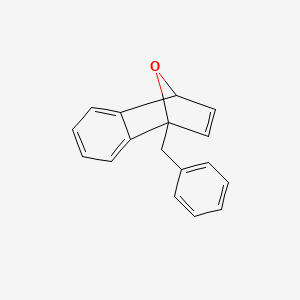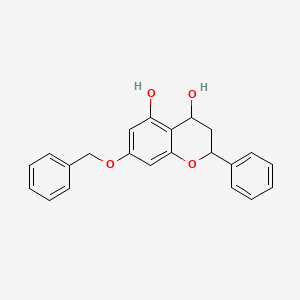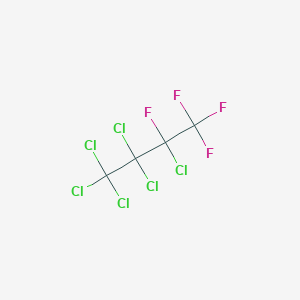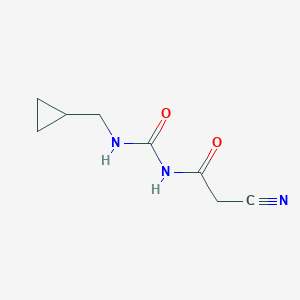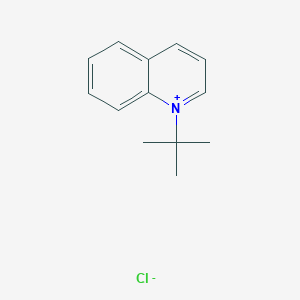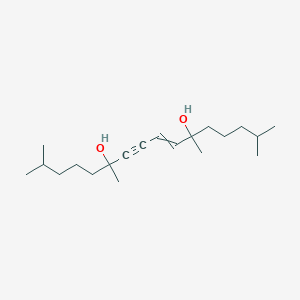
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is a chemical compound characterized by its unique structure, which includes multiple methyl groups, a double bond, and a triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor, followed by selective functional group transformations to introduce the double and triple bonds, as well as the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
科学的研究の応用
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The double and triple bonds can also interact with other molecules, influencing their reactivity and stability.
類似化合物との比較
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of hydroxyl groups.
2,6,11,15-Tetramethylhexadecane: Lacks the double and triple bonds, making it less reactive.
3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate: Contains a similar carbon backbone but different functional groups.
Uniqueness
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where specific reactivity and properties are required.
特性
CAS番号 |
61465-10-9 |
|---|---|
分子式 |
C20H36O2 |
分子量 |
308.5 g/mol |
IUPAC名 |
2,6,11,15-tetramethylhexadec-7-en-9-yne-6,11-diol |
InChI |
InChI=1S/C20H36O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,17-18,21-22H,9-12,15-16H2,1-6H3 |
InChIキー |
AGAIXRCKPQAOAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)(C=CC#CC(C)(CCCC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
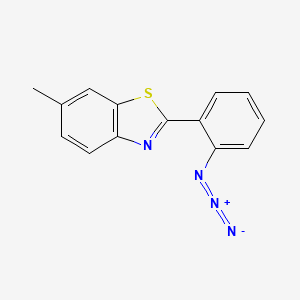
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
